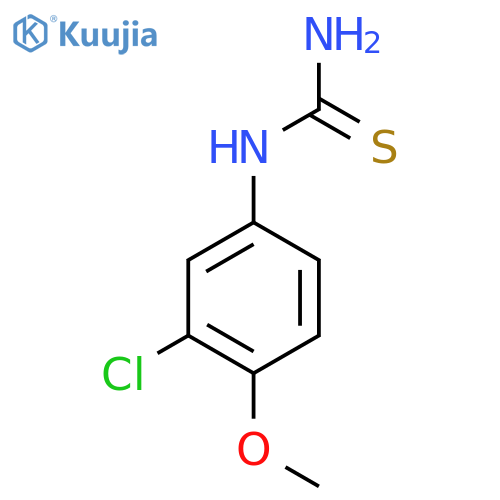Cas no 85965-73-7 ((3-Chloro-4-methoxyphenyl)thiourea)

85965-73-7 structure
商品名:(3-Chloro-4-methoxyphenyl)thiourea
(3-Chloro-4-methoxyphenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 85965-73-7
- EN300-66323
- Z291279070
- (3-chloro-4-methoxyphenyl)thiourea
- AKOS009155071
- (3-Chloro-4-methoxyphenyl)thiourea
-
- インチ: 1S/C8H9ClN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
- InChIKey: AKTRNWGJVKXGOV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OC)NC(N)=S
計算された属性
- せいみつぶんしりょう: 216.0124118g/mol
- どういたいしつりょう: 216.0124118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 79.4Ų
(3-Chloro-4-methoxyphenyl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C378020-250mg |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 250mg |
$ 275.00 | 2022-04-01 | ||
| Enamine | EN300-66323-0.25g |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 0.25g |
$116.0 | 2023-06-20 | |
| Enamine | EN300-66323-2.5g |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 2.5g |
$614.0 | 2023-06-20 | |
| Aaron | AR01AAKW-50mg |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 50mg |
$98.00 | 2025-02-14 | |
| Aaron | AR01AAKW-100mg |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 100mg |
$140.00 | 2025-02-14 | |
| Aaron | AR01AAKW-500mg |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 500mg |
$325.00 | 2025-02-14 | |
| Aaron | AR01AAKW-250mg |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 250mg |
$185.00 | 2025-02-14 | |
| Aaron | AR01AAKW-5g |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 5g |
$1274.00 | 2025-02-14 | |
| Aaron | AR01AAKW-10g |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 10g |
$1876.00 | 2023-12-15 | |
| 1PlusChem | 1P01AACK-10g |
(3-chloro-4-methoxyphenyl)thiourea |
85965-73-7 | 95% | 10g |
$1726.00 | 2024-04-21 |
(3-Chloro-4-methoxyphenyl)thiourea 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
85965-73-7 ((3-Chloro-4-methoxyphenyl)thiourea) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
atkchemica
(CAS:85965-73-7)(3-Chloro-4-methoxyphenyl)thiourea

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ